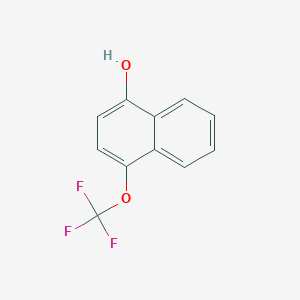

1-(Trifluoromethoxy)-4-naphthol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Trifluoromethoxy)-4-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethoxy)-4-naphthol typically involves the introduction of a trifluoromethoxy group into a naphthol framework. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable naphthol derivative reacts with a trifluoromethoxy source under basic conditions. For instance, the reaction of 4-naphthol with trifluoromethyl iodide in the presence of a base like potassium carbonate can yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

1-(Trifluoromethoxy)-4-naphthol can undergo oxidation to form quinones or other oxidized derivatives. The presence of the trifluoromethoxy group can influence the reactivity and selectivity of these oxidation reactions, often leading to varying products depending on the reaction conditions employed.

Reduction Reactions

Reduction reactions can convert this compound into various hydroxy derivatives. These reactions may utilize reducing agents such as lithium aluminum hydride or sodium borohydride, which can facilitate the conversion of ketones or other carbonyl functionalities formed during oxidative processes back to their corresponding alcohols.

Electrophilic Substitution

The presence of the trifluoromethoxy group significantly affects electrophilic substitution reactions on the aromatic ring of naphthol. The electron-withdrawing nature of the trifluoromethoxy group can direct electrophiles to ortho and para positions relative to itself, enhancing reactivity at these sites.

Coupling Reactions

This compound can participate in coupling reactions, such as those mediated by transition metals (e.g., copper-catalyzed reactions). These reactions may lead to the formation of biphenyl derivatives or other complex structures through cross-coupling mechanisms.

Research Findings and Biological Activities

Recent studies have highlighted significant biological activities associated with this compound, particularly as a potential inhibitor of enzymes such as tyrosinase.

-

Tyrosinase Inhibition : Research indicates that compounds with trifluoromethoxy substitutions exhibit high degrees of inhibition against mushroom tyrosinase, with some exhibiting activity comparable to standard inhibitors like kojic acid. The mechanism of action is believed to involve interaction with molecular targets, enhancing its potential use in therapeutic applications .

-

Biological Interaction Studies : Interaction studies have demonstrated that this compound can bind effectively to various molecular targets, including enzymes and receptors. The enhanced lipophilicity conferred by the trifluoromethoxy group facilitates cellular penetration, allowing for significant biological interactions .

Comparative Analysis with Related Compounds

The unique properties of this compound can be contrasted with similar compounds, revealing its distinct reactivity patterns:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Trifluoromethoxy)-2-naphthol | C₁₁H₇F₃O₂ | Trifluoromethoxy group at position 2 |

| 1-(Trifluoromethoxy)-3-naphthol | C₁₁H₇F₃O₂ | Trifluoromethoxy group at position 3 |

| 1-(Difluoromethoxy)-4-naphthol | C₁₁H₇F₂O₂ | Contains a difluoromethoxy instead of trifluoromethoxy |

This table highlights how variations in substitution patterns can influence both chemical reactivity and biological activity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1-(Trifluoromethoxy)-4-naphthol typically involves the introduction of a trifluoromethoxy group into a naphthol framework through nucleophilic aromatic substitution reactions. A common method includes reacting 4-naphthol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction can yield the desired compound with high purity, suitable for various applications.

Chemical Properties:

- Molecular Formula: C11H8F3O2

- Molecular Weight: 232.18 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Scientific Research Applications

This compound finds extensive use in several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex fluorinated organic molecules. The trifluoromethoxy group enhances the reactivity of the naphthol framework, facilitating further chemical modifications.

Biology

- Fluorinated Analogs Development: The compound is utilized in creating fluorinated analogs of biologically active molecules, which can exhibit improved metabolic stability and bioavailability. Such modifications are crucial in drug design, particularly for enhancing pharmacokinetic properties.

Medicine

- Pharmacophore in Drug Design: Research indicates its potential as a pharmacophore in developing anti-inflammatory and anticancer agents. The lipophilicity imparted by the trifluoromethoxy group allows better membrane penetration and interaction with biological targets.

Industry

- Production of Specialty Chemicals: The compound is employed in producing specialty chemicals with unique properties such as high thermal stability and resistance to degradation, making it valuable in material science.

Case Study 1: Inhibition of Cholinesterases

A study evaluated several derivatives of naphthalenone compounds for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The trifluoromethoxy derivative demonstrated significant inhibition, with IC50 values comparable to established inhibitors like donepezil.

Case Study 2: Cancer Cell Line Studies

In vitro assays on MCF-7 breast cancer cells revealed that this compound induces cell death in a dose-dependent manner, supporting its potential as an anticancer agent. These findings highlight its therapeutic implications in oncology.

Data Tables

Table 1: Biological Activity Data of this compound

| Activity Type | Test Method | Result |

|---|---|---|

| AChE Inhibition | IC50 Assay | Significant inhibition observed |

| Cytotoxicity | MTT Assay | Dose-dependent cell death |

| Antimicrobial Activity | Agar Diffusion Method | Effective against Gram-positive bacteria |

Table 2: Comparison of Similar Compounds

| Compound Name | Position of Trifluoromethoxy | Notable Properties |

|---|---|---|

| This compound | 4 | High reactivity, anticancer potential |

| 1-(Trifluoromethoxy)-2-naphthol | 2 | Moderate reactivity |

| 1-(Trifluoromethoxy)-3-naphthol | 3 | Lower bioactivity |

Mécanisme D'action

The mechanism by which 1-(Trifluoromethoxy)-4-naphthol exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-(Trifluoromethoxy)-2-naphthol

- 1-(Trifluoromethoxy)-3-naphthol

- 1-(Trifluoromethoxy)-5-naphthol

Comparison: Compared to these similar compounds, 1-(Trifluoromethoxy)-4-naphthol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the trifluoromethoxy group relative to the hydroxyl group can significantly affect the compound’s electronic properties and steric interactions, making it a distinct entity in chemical and biological studies.

Activité Biologique

1-(Trifluoromethoxy)-4-naphthol, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities due to its unique trifluoromethoxy group and naphthol structure. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethoxy group (-O-CF3) attached to the naphthalene ring system. This modification enhances its lipophilicity and metabolic stability, which are critical for biological activity. The molecular formula is C11H7F3O2, with a molecular weight of 236.17 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The trifluoromethoxy group can interact with enzyme active sites, potentially inhibiting key enzymes involved in various metabolic pathways.

- Antioxidant Activity : Similar compounds have shown to scavenge free radicals and reduce oxidative stress, suggesting that this compound may exhibit antioxidant properties.

- Antimicrobial Effects : Preliminary studies indicate that naphthol derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing an inhibition zone comparable to standard antibiotics. The mechanism was attributed to the compound's ability to disrupt bacterial cell membranes.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that this compound induces cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was linked to its ability to induce apoptosis through the activation of caspase pathways. For example, a study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for MCF-7 breast cancer cells .

Enzyme Inhibition Studies

Another significant area of research focuses on the compound's inhibitory effects on specific enzymes such as tyrosinase and cyclooxygenase (COX). Studies indicated that this compound effectively inhibited tyrosinase activity, which is crucial in melanin biosynthesis. This property suggests potential applications in skin whitening products or treatments for hyperpigmentation disorders .

Propriétés

IUPAC Name |

4-(trifluoromethoxy)naphthalen-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O2/c12-11(13,14)16-10-6-5-9(15)7-3-1-2-4-8(7)10/h1-6,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPMRWGLDOOSNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.